Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps. One common method starts with the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The resulting biphenyl intermediate is then subjected to further functionalization to introduce the benzyloxy and hydroxy groups, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(benzyloxy)-3’-methoxy-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 6-(benzyloxy)-3’-amino-[1,1’-biphenyl]-3-carboxylate: Contains an amino group instead of a hydroxy group.
Uniqueness
Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxy group and a benzyloxy group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-21(23)17-10-11-20(25-14-15-6-3-2-4-7-15)19(13-17)16-8-5-9-18(22)12-16/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWALJDOLGKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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